O-(4-Methoxybenzyl)hydroxylamine

Catalog No.
S750643
CAS No.
21038-22-2
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(4-Methoxybenzyl)hydroxylamine

CAS Number

21038-22-2

Product Name

O-(4-Methoxybenzyl)hydroxylamine

IUPAC Name

O-[(4-methoxyphenyl)methyl]hydroxylamine

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3

InChI Key

MVSMBIBGGPSEHQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CON

Canonical SMILES

COC1=CC=C(C=C1)CON

Synthesis and Applications:

O-(4-Methoxybenzyl)hydroxylamine (MBHA) is a chemical compound used in various scientific research applications. It can be synthesized through various methods, including the reaction of p-methoxybenzyl chloride with hydroxylamine hydrochloride []. MBHA can also be obtained commercially from several chemical suppliers.

Organic Chemistry Applications:

  • Protecting Group Chemistry: MBHA serves as a protecting group for carbonyl functionalities, particularly aldehydes and ketones, in organic synthesis. The hydroxylamine group in MBHA reacts with the carbonyl group to form a stable oxime derivative. This derivative protects the carbonyl group from unwanted reactions while allowing further modifications on the molecule. The oxime linkage can be readily cleaved under specific conditions to regenerate the original carbonyl group [].

Bioconjugation Chemistry:

  • Biomolecule Labeling: MBHA finds application in bioconjugation chemistry for labeling biomolecules like proteins and carbohydrates. It can be attached to biomolecules through various conjugation strategies, such as reductive amination or oxime ligation. The presence of a methoxy group in MBHA enhances the water solubility of the conjugated biomolecule, making it suitable for various biological assays [].

Other Potential Applications:

  • Medicinal Chemistry: MBHA has been explored in medicinal chemistry for the synthesis of potential drug candidates. Its ability to form stable derivatives with carbonyl functionalities can be utilized in the design of prodrugs, which are inactive compounds that are converted to active drugs within the body [].

O-(4-Methoxybenzyl)hydroxylamine is an organic compound with the chemical formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of 167.18 g/mol. It features a hydroxylamine functional group attached to a 4-methoxybenzyl moiety, making it a derivative of hydroxylamine. This compound is primarily studied for its potential biological activities and applications in organic synthesis.

, including:

  • O-Alkylation: This reaction involves the substitution of the hydroxylamine group with alkyl groups, which can enhance its reactivity and solubility in organic solvents .
  • Formation of Oximes: The compound can react with carbonyl compounds to form oximes, which are valuable intermediates in organic synthesis .
  • Mitsunobu Reaction: O-(4-Methoxybenzyl)hydroxylamine can be synthesized via the Mitsunobu reaction, where it is formed from the corresponding alcohol using N-hydroxyphthalimide .

Research indicates that O-(4-Methoxybenzyl)hydroxylamine exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune regulation and cancer progression. The compound shows sub-micromolar potency against IDO1, making it a promising candidate for therapeutic applications in cancer and chronic viral infections .

The synthesis of O-(4-Methoxybenzyl)hydroxylamine typically involves:

  • Starting Material: 4-Methoxybenzyl alcohol.
  • Reagents: N-hydroxyphthalimide and hydrazine for deprotection.
  • Procedure:
    • The alcohol undergoes a Mitsunobu reaction with N-hydroxyphthalimide.
    • Subsequent treatment with hydrazine removes the phthalimide protecting group, yielding O-(4-Methoxybenzyl)hydroxylamine as a hydrochloride salt .

O-(4-Methoxybenzyl)hydroxylamine has several applications:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce hydroxylamine functionalities into organic molecules .
  • Biological Research: Its role as an IDO1 inhibitor makes it significant in studies related to cancer immunotherapy and other diseases characterized by immune suppression .

Studies have explored the interactions of O-(4-Methoxybenzyl)hydroxylamine with amino acid residues in the active site of IDO1. Modifications to the aryl ring, such as halogen substitutions, have been shown to enhance its inhibitory potency against IDO1, highlighting the importance of structural optimization for biological activity .

Several compounds share structural similarities with O-(4-Methoxybenzyl)hydroxylamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
O-BenzylhydroxylamineHydroxylamine derivativePotent IDO1 inhibitor; simpler structure
N-HydroxyphthalimideHydroxamic acid derivativeUsed as a reagent in organic synthesis
O-(3-Methoxybenzyl)hydroxylamineHydroxylamine derivativeSimilar methoxy substitution but different position
O-(4-Chlorobenzyl)hydroxylamineHydroxylamine derivativeChlorine substitution enhances biological activity

O-(4-Methoxybenzyl)hydroxylamine is unique due to its specific methoxy substitution at the para position, which contributes to its biological activity and potential therapeutic applications.

XLogP3

0.9

Other CAS

21038-22-2

Wikipedia

Hydroxylamine, O-(p-methoxybenzyl)-

Dates

Modify: 2023-08-15

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